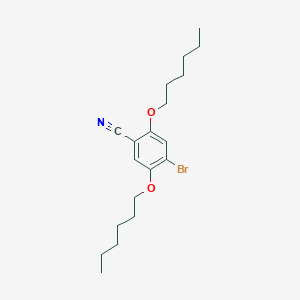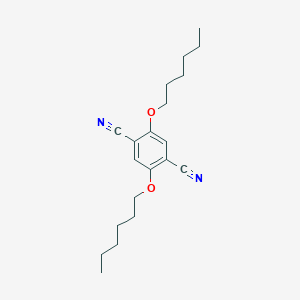![molecular formula C19H22N2S4 B296088 Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate](/img/structure/B296088.png)
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate, also known as DMTS, is a chemical compound that has been widely used in scientific research. This compound is a member of the imidocarbonates family and is used as a reagent in organic synthesis. It has also been found to have potential applications in the field of medicine due to its unique properties.
Wirkmechanismus
The exact mechanism of action of Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form new compounds. Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate has also been found to be a mild reducing agent, capable of reducing disulfides and other oxidized compounds.
Biochemical and Physiological Effects:
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate has not been extensively studied for its biochemical and physiological effects. However, it has been found to have low toxicity and is not believed to be harmful to humans or animals at low concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate is its versatility as a reagent in organic synthesis. It is also relatively easy to prepare and has a long shelf life. However, one limitation of Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate is that it can be difficult to handle due to its sensitivity to air and moisture.
Zukünftige Richtungen
There are several potential future directions for Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate research. One area of interest is the development of new synthetic methods using Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate as a reagent. Additionally, Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate may have potential applications in the development of new drugs or as a tool in biological research. Further studies are needed to fully understand the potential of Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate in these areas.
Synthesemethoden
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate can be synthesized through a variety of methods, including the reaction of 4-aminobenzaldehyde with bis(methylthio)methane to form 4-(bis(methylsulfanyl)methylene)aminobenzaldehyde. This intermediate compound is then reacted with dimethyl carbonate and potassium carbonate to produce Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate has been used in a number of scientific studies, particularly in the field of organic synthesis. It has been found to be an effective reagent in the preparation of various compounds, including imidazolium salts and sulfonamides. Additionally, Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate has been used as a precursor for the synthesis of other imidocarbonates.
Eigenschaften
Molekularformel |
C19H22N2S4 |
|---|---|
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
N-[4-[[4-[bis(methylsulfanyl)methylideneamino]phenyl]methyl]phenyl]-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C19H22N2S4/c1-22-18(23-2)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(24-3)25-4/h5-12H,13H2,1-4H3 |
InChI-Schlüssel |
IZAQWKUHAFGNPG-UHFFFAOYSA-N |
SMILES |
CSC(=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(SC)SC)SC |
Kanonische SMILES |
CSC(=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(SC)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)




![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)

![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)

![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)